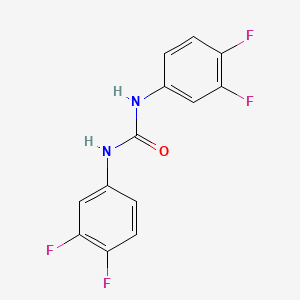

1,3-Bis(3,4-difluorophenyl)urea

Description

Properties

IUPAC Name |

1,3-bis(3,4-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDPATZPOWLDJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3,4-difluorophenyl)urea can be synthesized through the reaction of 3,4-difluoroaniline with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

Step 1: Dissolve 3,4-difluoroaniline in an appropriate solvent, such as dichloromethane.

Step 2: Add triethylamine to the solution to act as a base.

Step 3: Slowly add phosgene or triphosgene to the reaction mixture while maintaining a low temperature (0-5°C).

Step 4: Allow the reaction to proceed at room temperature for several hours.

Step 5: Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of 1,3-Bis(3,4-difluorophenyl)urea follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the use of toxic reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,4-difluorophenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted phenylureas can be obtained.

Hydrolysis Products: The primary products are 3,4-difluoroaniline and carbon dioxide.

Scientific Research Applications

1,3-Bis(3,4-difluorophenyl)urea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipids.

Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.

Biological Studies: Its derivatives are studied for their potential antibacterial and anticancer activities.

Mechanism of Action

The mechanism of action of 1,3-Bis(3,4-difluorophenyl)urea, particularly in its role as an enzyme inhibitor, involves binding to the active site of the target enzyme. For example, as an sEH inhibitor, it interacts with the enzyme’s catalytic domain, preventing the hydrolysis of epoxides to diols. This inhibition helps maintain higher levels of bioactive epoxides, which have various physiological effects, including anti-inflammatory and vasodilatory actions .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected 1,3-Disubstituted Ureas

Key observations:

- The 3,4-difluorophenyl substituent (5e) exhibits a moderate melting point (142–143°C), lower than the 2,6-difluoro analog (5d, 182–183°C), likely due to reduced symmetry and weaker crystal packing .

- Chlorinated analogs (e.g., 5h) generally show higher melting points, attributed to chlorine’s larger atomic size and stronger van der Waals interactions .

Substituent Type: Fluorine vs. Chlorine vs. Trifluoromethyl

Table 3: Influence of Substituent Type on Molecular Properties

Key observations:

- Fluorine provides a balance of electronegativity and moderate lipophilicity, favoring membrane permeability and solubility compared to bulkier substituents like trifluoromethyl .

Biological Activity

1,3-Bis(3,4-difluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial treatments. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against cancer cell lines and its antibacterial properties.

Chemical Structure

The chemical structure of 1,3-Bis(3,4-difluorophenyl)urea can be represented as follows:

This structure features two 3,4-difluorophenyl groups attached to a central urea moiety, which plays a crucial role in its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of 1,3-Bis(3,4-difluorophenyl)urea against various cancer cell lines. The compound has been tested against the National Cancer Institute (NCI)-60 cancer cell line panel, which includes diverse cancer types.

Case Study: Antiproliferative Effects

In a study examining diarylurea derivatives, including 1,3-Bis(3,4-difluorophenyl)urea, the compound exhibited varying degrees of cytotoxicity across different cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 5.2 | |

| A549 (Lung) | 10.0 | |

| HCT116 (Colon) | 3.5 | |

| HeLa (Cervical) | 6.0 |

The data indicates that 1,3-Bis(3,4-difluorophenyl)urea has potent antiproliferative activity, particularly against colon and breast cancer cell lines.

Antibacterial Activity

In addition to its anticancer properties, 1,3-Bis(3,4-difluorophenyl)urea has been evaluated for antibacterial activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A series of diarylureas were synthesized and tested for their antibacterial properties. The minimum inhibitory concentration (MIC) values for 1,3-Bis(3,4-difluorophenyl)urea are presented in Table 2.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

The exact mechanism by which 1,3-Bis(3,4-difluorophenyl)urea exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with key cellular processes involved in proliferation and survival of both cancerous and bacterial cells.

Proposed Mechanisms

- Antiproliferative Effects : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.

- Antibacterial Effects : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Q & A

Q. What methodologies enable the incorporation of 1,3-bis(3,4-difluorophenyl)urea into functional materials (e.g., polymers or semiconductors)?

- Methodological Answer :

- Copolymerization : Use urea’s NH groups as hydrogen-bonding motifs to stabilize supramolecular polymers .

- Thin-film fabrication : Spin-coating or vacuum deposition to test charge transport properties in organic electronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.